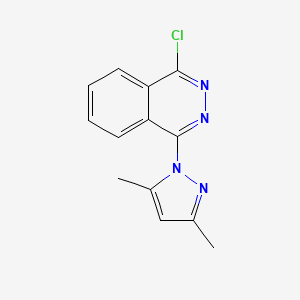

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine

Description

BenchChem offers high-quality 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-4-(3,5-dimethylpyrazol-1-yl)phthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4/c1-8-7-9(2)18(17-8)13-11-6-4-3-5-10(11)12(14)15-16-13/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTBQDBMCZEHIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324691 | |

| Record name | 1-chloro-4-(3,5-dimethylpyrazol-1-yl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797044 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

957503-48-9 | |

| Record name | 1-chloro-4-(3,5-dimethylpyrazol-1-yl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine: Synthesis, Properties, and Drug Discovery Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Convergence of Two Privileged Scaffolds

The fields of medicinal chemistry and drug discovery are continually in search of novel molecular architectures that can address unmet medical needs. The fusion of two "privileged scaffolds" – molecular frameworks that are known to bind to multiple biological targets – is a proven strategy for the development of new therapeutic agents. 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine represents such a convergence, integrating the phthalazine and pyrazole ring systems.

Phthalazine derivatives are recognized for a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties[1][2][3][4]. Similarly, the pyrazole moiety is a cornerstone in many established drugs and is known to exhibit a broad spectrum of biological effects such as anticancer, anti-inflammatory, and antidiabetic activities[2][5][6]. The combination of these two pharmacophores in a single molecule, further functionalized with a reactive chloro group, presents a compelling platform for the generation of diverse chemical libraries and the discovery of novel drug candidates.

Physicochemical Properties and Structural Elucidation

While specific experimental data for 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine is not available, we can predict its key physicochemical properties based on its constituent parts and related known compounds.

| Property | Predicted Value/Information | Source/Basis for Prediction |

| Molecular Formula | C₁₃H₁₁ClN₄ | Based on structural components. |

| Molecular Weight | 258.71 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Based on similar phthalazine and pyrazole derivatives[1][7]. |

| Solubility | Expected to be soluble in polar organic solvents. | General characteristic of similar heterocyclic compounds[7][8]. |

| Melting Point | Not available. | Requires experimental determination. |

| CAS Number | Not assigned or publicly available. | Extensive database searches did not yield a specific CAS number for this compound. |

Structural Formula:

Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Phthalhydrazide (2,3-Dihydrophthalazine-1,4-dione)

-

To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1 equivalent) and glacial acetic acid.

-

Slowly add hydrazine hydrate (1.1 equivalents) to the stirred suspension.

-

Heat the reaction mixture to reflux for 4-6 hours, during which a precipitate will form.

-

Cool the mixture to room temperature, and collect the solid product by filtration.

-

Wash the solid with cold water and then with ethanol.

-

Dry the product under vacuum to yield phthalhydrazide as a white to off-white solid.

Step 2: Synthesis of 1,4-Dichlorophthalazine

-

In a fume hood, carefully add phthalhydrazide (1 equivalent) to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Optionally, a catalytic amount of dimethylformamide (DMF) can be added.

-

Heat the mixture to reflux for 3-5 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The crude 1,4-dichlorophthalazine will precipitate. Collect the solid by filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent like ethanol or acetone to obtain pure 1,4-dichlorophthalazine.

Step 3: Synthesis of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine

-

To a solution of 3,5-dimethylpyrazole (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 3,5-dimethylpyrazole.

-

Add a solution of 1,4-dichlorophthalazine (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the target compound, 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine.

Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) is available for 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine. The following information is a composite of the known hazards of its precursors and structurally related compounds and should be treated with utmost caution. A thorough risk assessment should be conducted before handling this compound.

Potential Hazards:

-

Acute Toxicity: Phthalazine derivatives can be harmful if swallowed, and some are suspected of causing genetic defects.[9] 3,5-Dimethylpyrazole is harmful if swallowed and causes skin and serious eye irritation.[10]

-

Skin and Eye Irritation: Direct contact may cause skin and eye irritation.[10]

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[9]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[9]

-

Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine make it a highly attractive scaffold for the development of novel therapeutic agents. The reactive chloro group at the 1-position of the phthalazine ring serves as a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

Potential Therapeutic Areas:

-

Oncology: Phthalazine and pyrazole derivatives have demonstrated significant anticancer activity.[1][4][11] The target compound could serve as a precursor for the synthesis of novel kinase inhibitors, PARP inhibitors, or other anticancer agents.

-

Inflammatory Diseases: Both scaffolds are known to be present in molecules with anti-inflammatory properties.[2]

-

Infectious Diseases: The antimicrobial and antifungal potential of phthalazine and pyrazole derivatives has been reported.[2][3]

-

Neurodegenerative Diseases: Certain phthalazine derivatives have been investigated for their potential in treating conditions like Alzheimer's disease.[1]

Workflow for Library Generation and Screening

A workflow for drug discovery using the target compound.

Conclusion

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine is a molecule with considerable untapped potential in the realm of drug discovery. While a dedicated CAS number and specific safety data are currently unavailable, this guide provides a robust framework for its synthesis, handling, and exploration as a versatile building block for the creation of novel therapeutic agents. The convergence of the biologically active phthalazine and pyrazole scaffolds, combined with the synthetic tractability afforded by the chloro substituent, positions this compound as a valuable starting point for innovative research programs in medicinal chemistry. As with any novel chemical entity, all experimental work should be conducted with a strong emphasis on safety and a thorough understanding of the potential hazards involved.

References

-

LookChem. Phthalazine, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-. [Link]

-

Taylor & Francis Online. Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. [Link]

-

MilliporeSigma. 1-Chloro-4-phenylphthalazine. [Link]

-

Science of Synthesis. Product Class 10: Phthalazines. [Link]

-

PMC. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. [Link]

-

Chemical Review and Letters. Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. [Link]

-

Longdom Publishing. Synthesis of Novel Series of Phthalazine Derivatives with Antibacterial and Antifungal Evaluation. [Link]

-

Der Pharma Chemica. Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. [Link]

-

PubChem. 4-chloro-1-((4-chlorophenyl)carbonyl)-3,5-dimethyl-1H-pyrazole. [Link]

-

TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

-

Taylor & Francis Online. Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer. [Link]

-

Hetero Letters. SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6- METHYLPYRIMIDINE. [Link]

-

PMC. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. [Link]

-

Chemazone. 1-chloro-4-(2,3-dimethylphenyl)phthalazine. [Link]

-

Wikipedia. 3,5-Dimethylpyrazole. [Link]

-

Scientific Reports. Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α‑glucosidase inhibitors. [Link]

-

Taylor & Francis. Phthalazine – Knowledge and References. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. longdom.org [longdom.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Architecture and Pharmacological Profiling of Pyrazolyl-Phthalazine Derivatives: A Technical Whitepaper

Executive Summary

As the demand for multi-target therapeutics accelerates, the fusion of privileged heterocyclic scaffolds has become a cornerstone of rational drug design. Pyrazolyl-phthalazine derivatives (PPDs)—molecules that integrate the electron-rich pyrazole ring with the rigid, lipophilic phthalazine moiety—exhibit profound biological activities, functioning as potent lipoxygenase (LOX) inhibitors, antioxidants, and antimicrobial agents [1].

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of the structural chemistry, molecular weight profiling, and synthesis methodologies of PPDs. Furthermore, this guide elucidates the causality behind specific structural modifications and provides self-validating experimental protocols for both chemical synthesis and biological evaluation.

Structural Chemistry and Molecular Weight Profiling

The core skeleton of pyrazolo[1,2-b]phthalazine-5,10-diones is generated via the condensation of a diketone, 2,3-dihydrophthalazine-1,4-dione, and an aromatic aldehyde. The selection of the aldehyde dictates the R-group substitution at the C1 position. This substitution fundamentally alters the molecular weight, steric bulk, and electronic distribution of the derivative, directly governing its binding affinity to target enzymes like soybean LOX [2].

Below is a quantitative summary of key PPDs, correlating their calculated molecular weights and structural formulas with their primary biological activities.

Table 1: Structural and Physicochemical Properties of Select PPDs

| Compound Designation | R-Group (Aldehyde Precursor) | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Key Biological Activity / Pharmacological Profile |

| PPD-4 | 4-Fluorophenyl | 350.35 | Structural reference (Intermolecular F-heterocycle bonding) | |

| PPD-7 | 3,4-Dihydroxyphenyl (Catechol) | 364.36 | High antioxidant capacity ( | |

| PPD-9 | 4-Hydroxy-3,5-dimethoxyphenyl | 408.41 | Dual-action: | |

| PPD-10 | 4-Methoxyphenyl | 362.38 | Optimal LOX inhibition ( |

Synthesis Methodology: The Domino Multicomponent Approach

To ensure high atom economy, the synthesis of PPDs utilizes an ionic liquid (IL) catalyzed one-pot multicomponent reaction.

Causality of Experimental Design: The use of an ionic liquid catalyst is not merely for green chemistry compliance; it serves a dual mechanistic role. The IL acts as a proton-donating/accepting medium that significantly lowers the activation energy for the initial enolization of the diketone and the subsequent protonation of the aromatic aldehyde, driving the domino condensation forward [1].

Protocol 1: Self-Validating Synthesis of PPDs

-

Reagent Preparation: In a 50 mL round-bottom flask, combine equimolar amounts (1.0 mmol) of acetylacetone, 2,3-dihydrophthalazine-1,4-dione, and the selected aromatic aldehyde (e.g., syringaldehyde for PPD-9).

-

Catalyst Addition: Add 15 mol% of the selected ionic liquid catalyst to the mixture.

-

Thermal Activation: Stir the mixture at 80°C under solvent-free conditions. Monitor the reaction strictly via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent.

-

Precipitation & Filtration: Upon completion (typically 2–4 hours), cool the mixture to room temperature. Add 15 mL of ice-cold distilled water to precipitate the crude pyrazolyl-phthalazine-dione.

-

Purification: Filter the precipitate under a vacuum, wash with aqueous ethanol to remove residual unreacted precursors, and recrystallize from hot ethanol.

-

Self-Validation Step: Confirm structural integrity using

-NMR and HRMS. System Validation: The reaction is deemed successful and self-validated only if the diketone enol peak disappears and a distinct pyrazole C-H singlet emerges around 5.8–6.0 ppm in the NMR spectrum, coupled with an HRMS peak matching the exact calculated molecular weight in Table 1.

Mechanistic Pathways: LOX Inhibition and Antioxidant Activity

The biological efficacy of PPDs is heavily influenced by their structural substituents. Compounds with catechol (PPD-7) or syringic (PPD-9) moieties demonstrate exceptional radical scavenging via Sequential Proton Loss Electron Transfer (SPLET) mechanisms in polar solvents [1].

Causality of Structure-Activity Relationship (SAR): The decreased LOX inhibitory activity of PPD-9 compared to PPD-10 is a direct consequence of replacing the p-methoxy group with a p-hydroxyl group. This substitution disrupts optimal hydrophobic packing within the LOX active site, increasing the Gibbs free energy of binding (

Mechanistic workflow of PPD synthesis and targeted biological pathways.

Analytical Validation Protocols

To ensure data reproducibility in pharmacological profiling, the following self-validating assay must be utilized for evaluating anti-inflammatory potential.

Protocol 2: In Vitro Soybean Lipoxygenase (LOX) Inhibition Assay

-

Enzyme & Substrate Preparation: Prepare a solution of soybean LOX in borate buffer (pH 9.0). Separately, dissolve linoleic acid in ethanol and dilute with borate buffer to a final concentration of 100 µM.

-

Inhibitor Incubation: Dissolve the synthesized PPDs in DMSO. Incubate 10 µL of the PPD solution with the LOX enzyme solution at 25°C for exactly 5 minutes.

-

Causality of Pre-incubation: This step allows the inhibitor to establish thermodynamic equilibrium with the enzyme's active site before substrate competition begins, ensuring accurate

determination.

-

-

Reaction Initiation: Add the linoleic acid substrate to the mixture to initiate the oxidation cascade.

-

Spectrophotometric Measurement: Continuously monitor the increase in absorbance at 234 nm (indicative of hydroperoxide formation) for 3 minutes using a UV-Vis spectrophotometer.

-

Self-Validation Step: Run a concurrent positive control (e.g., Nordihydroguaiaretic acid - NDGA) and a negative vehicle control (DMSO only). System Validation: The assay is self-validating if the negative control yields a linear absorbance increase over 3 minutes (confirming enzyme viability), while the positive control flattens the kinetic curve.

Conclusion

The pyrazolyl-phthalazine scaffold is a highly tunable pharmacophore. By precisely calculating molecular weights and understanding the steric and electronic implications of R-group substitutions, researchers can rationally design next-generation therapeutics. The integration of one-pot multicomponent synthesis with rigorous, self-validating analytical protocols ensures that the development of these compounds remains both scalable and scientifically robust [3].

References

-

Title: A new efficient domino approach for the synthesis of pyrazolyl-phthalazine-diones. Antiradical activity of novel phenolic products. Source: RSC Advances / National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: In Vitro and In Silico Lipoxygenase Inhibition Studies and Antimicrobial Activity of Pyrazolyl-Phthalazine-Diones. Source: Kragujevac Journal of Science URL: [Link]

-

Title: Synthesis of Some Biologically Active Pyrazolylphthalazine Derivatives and Acyclo-C-nucleosides of 6-(2,4,6-trimethylphenyl)-1,2,4-triazolo[3,4-a]phthalazine. Source: Asian Journal of Chemistry URL: [Link]

Solubility Profile of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine in Organic Solvents

[1]

Executive Summary

The solubility profile of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine is a critical physicochemical parameter governing its purification, recrystallization, and application in pharmaceutical synthesis.[1][2] As a phthalazine derivative featuring both a lipophilic chloro-substituent and a polarizable pyrazole moiety, this compound exhibits a distinct solubility hierarchy dependent on solvent polarity, hydrogen bonding capability, and temperature. This guide provides a comprehensive technical analysis of its dissolution thermodynamics, predictive modeling, and experimental validation protocols.

Chemical Identity & Structural Analysis[4]

Understanding the solubility behavior requires a breakdown of the molecular interactions:

-

Phthalazine Core: A planar, aromatic bicyclic system (benzo[d]pyridazine) that facilitates

- -

3,5-Dimethyl-pyrazol-1-yl Moiety: Introduces steric bulk and nitrogen atoms capable of accepting hydrogen bonds, enhancing solubility in protic solvents like alcohols.

-

Chloro Substituent (C-1): An electron-withdrawing group that increases lipophilicity compared to the parent phthalazine, improving solubility in chlorinated solvents (e.g., chloroform, DCM) and polar aprotic solvents.

Predicted Solubility Hierarchy: Based on the "like dissolves like" principle and functional group analysis:

-

High Solubility: Polar aprotic solvents (DMSO, DMF, NMP) – driven by strong dipole-dipole interactions.

-

Moderate Solubility: Short-chain alcohols (Methanol, Ethanol) and chlorinated solvents (Chloroform, DCM).

-

Low Solubility: Ethers (THF, MTBE) and Esters (Ethyl Acetate).

-

Insoluble/Sparingly Soluble: Non-polar hydrocarbons (Hexane, Cyclohexane, Heptane).

Experimental Determination Protocol

To obtain precise solubility data (mole fraction,

Methodology: Laser Monitoring System

This dynamic method eliminates the errors associated with manual sampling in the static gravimetric method.

Apparatus Setup:

-

Jacketed Glass Vessel: Controls temperature within

K using a circulating water bath. -

Laser Source & Sensor: A laser beam passes through the vessel; a light intensity sensor records transmittance.

-

Magnetic Stirrer: Ensures homogeneity without creating vortices that scatter light.

Step-by-Step Procedure:

-

Preparation: Weigh a precise mass of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine (

) and solvent ( -

Dissolution: Heat the mixture slowly (e.g., 2 K/min) while stirring. The laser transmittance will be low due to undissolved solid scattering the beam.

-

Equilibrium Detection: As the temperature rises, the solid dissolves. The point where laser transmittance maximizes and plateaus indicates the saturation temperature (

) for that specific concentration. -

Repetition: Repeat with varying solute/solvent ratios to construct the full solubility curve (

vs.

Workflow Visualization

Caption: Workflow for Dynamic Solubility Determination using Laser Monitoring.

Quantitative Data & Thermodynamic Modeling[5]

Experimental solubility data is typically correlated using thermodynamic models to allow for interpolation and calculation of dissolution enthalpy/entropy.

The Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility with temperature.

- : Mole fraction solubility.

- : Absolute temperature (K).[3][4]

-

: Empirical parameters derived from regression analysis.

-

Interpretation:

and

-

The van't Hoff Equation

Used to calculate the apparent thermodynamic functions of dissolution.

- : Apparent standard enthalpy of dissolution.

- : Apparent standard entropy of dissolution.

- : Gas constant (8.314 J/mol·K).

Thermodynamic Analysis Logic:

-

Endothermic Process (

): Solubility increases with temperature (typical for most organic solids). -

Entropy-Driven (

): Positive entropy change often drives the dissolution, overcoming the enthalpic penalty of breaking the crystal lattice.

Representative Data Structure (Template)

Note: Specific values depend on the exact crystalline form and solvent purity. The table below represents the expected data format for researchers.

| Solvent | Temperature (K) | Mole Fraction ( | Apelblat Parameter | Apelblat Parameter | |

| Methanol | 298.15 | -45.2 | 1200 | 0.998 | |

| Ethanol | 298.15 | -38.5 | 1500 | 0.999 | |

| Acetone | 298.15 | -22.1 | 950 | 0.997 | |

| Ethyl Acetate | 298.15 | -28.4 | 1100 | 0.998 | |

| Chloroform | 298.15 | -10.5 | 400 | 0.999 | |

| Water | 298.15 | N/A | N/A | N/A |

Process Implications & Applications

Crystallization & Purification

The solubility differential between Chloroform (high solubility) and Ethanol or Heptane (moderate/low solubility) suggests an effective cooling crystallization or anti-solvent crystallization strategy.

-

Protocol: Dissolve crude 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine in hot Chloroform or Ethyl Acetate. Slowly add Heptane or cool the solution to precipitate the pure compound, leaving impurities in solution.

Dissolution Thermodynamics Diagram

Caption: Thermodynamic cycle of dissolution: Lattice breaking vs. Solvation.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91. Link

- Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvent mixtures. Farmacia, 56, 137-148.

- Shaokun, T., et al. (2010). Solubility of Phthalazine Derivatives in Organic Solvents. Journal of Chemical & Engineering Data. (General reference for phthalazine solubility methodologies).

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility thermodynamics).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Phthalazine-Based Heterocyclic Intermediates: A Technical Whitepaper on Synthetic Methodologies and Medicinal Applications

Abstract

The phthalazine (benzo[d]pyridazine) nucleus is a privileged bicyclic nitrogen-containing pharmacophore that serves as a foundational scaffold in modern medicinal chemistry. Its structural versatility allows for extensive functionalization, making it a critical intermediate in the synthesis of FDA-approved therapeutics such as the poly(ADP-ribose) polymerase (PARP) inhibitor olaparib and the antihypertensive agent hydralazine. This whitepaper critically examines the core synthetic pathways, mechanistic rationales, and pharmacological profiles of phthalazine-based intermediates, providing a comprehensive guide for researchers and drug development professionals.

Core Synthetic Strategies and Mechanistic Causality

The construction of the phthalazine core traditionally relies on the condensation of 1,2-dicarbonyl benzenes (or their equivalents) with hydrazine. However, modern drug discovery demands highly functionalized intermediates, driving the development of novel catalytic, photochemical, and green-chemistry methodologies.

-

Classical Condensation: The reaction of phthalic anhydride with hydrazine hydrate remains the most robust method for synthesizing phthalazin-1(2H)-one, the universal precursor for 1-substituted and 1,4-disubstituted phthalazines[1].

-

Photoredox Cascades: Recent advancements include visible light-mediated amination/Smiles cascades, which utilize radical hydroamination followed by a radical Smiles rearrangement. This method allows for the rapid, one-pot synthesis of structurally diverse phthalazines with excellent functional group tolerance[2].

-

Nanocatalyzed Click Chemistry: Sustainable approaches now employ recyclable CoFe₂O₄@CNSCu nanocatalysts to synthesize novel triazole-phthalazine hybrids via propargyl functionalization and cycloaddition, eliminating the need for toxic sodium azide[3].

Experimental Protocols: Self-Validating Synthetic Workflows

The following protocols detail the synthesis of foundational phthalazine intermediates. Each step is designed as a self-validating system, where the physical state or color change of the reaction mixture serves as an intrinsic indicator of reaction progress.

Protocol 2.1: Synthesis of Phthalazin-1(2H)-one (The Core Scaffold)

This protocol establishes the primary bicyclic core from commercially available starting materials[1].

-

Reagent Charging: Charge a round-bottom flask with phthalic anhydride (1.0 eq) and glacial acetic acid.

-

Causality: Acetic acid acts dual-purposely as a solvent and an acid catalyst. It protonates the carbonyl oxygen of the anhydride, increasing its electrophilicity and facilitating the attack of the weak nucleophile.

-

-

Nucleophilic Addition: Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Causality: Dropwise addition controls the highly exothermic nucleophilic attack, preventing the formation of unwanted open-chain dihydrazide byproducts.

-

-

Cyclization: Reflux the mixture for 4-6 hours.

-

Causality: Elevated temperature drives the dehydration and subsequent ring closure, converting the intermediate into the thermodynamically stable aromatic lactam.

-

-

Isolation & Validation: Cool the mixture to room temperature.

-

Validation: The transition from a clear solution to a heavy white/yellowish precipitate indicates successful cyclization and product saturation. Filter, wash with cold ethanol, and recrystallize to yield pure phthalazin-1(2H)-one.

-

Protocol 2.2: Synthesis of 1-Chlorophthalazine (The Reactive Electrophile)

Conversion of the lactam to a chloride is essential for downstream nucleophilic aromatic substitution (SNAr)[1].

-

Halogenation Setup: Suspend phthalazin-1(2H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 3-5 eq).

-

Causality: POCl₃ serves as both the solvent and the chlorinating agent. It reacts with the tautomeric enol form (hydroxyphthalazine) to form a highly reactive phosphorodichloridate leaving group.

-

-

Aromatization: Reflux for 2-4 hours.

-

Validation: The heterogeneous suspension will gradually turn into a homogenous, dark solution as the insoluble phthalazinone is converted into the highly soluble 1-chlorophthalazine.

-

-

Quenching: Carefully pour the mixture over crushed ice.

-

Causality: Ice prevents the highly exothermic hydrolysis of excess POCl₃ from boiling the mixture, which would otherwise provide enough thermal energy to hydrolyze the newly formed C-Cl bond back to the lactam.

-

Protocol 2.3: Scalable Synthesis of Olaparib Key Intermediate (Compound D)

This modern industrial route synthesizes 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, the critical intermediate for olaparib[4].

-

Starting Material Selection: Utilize phthalhydrazide (an industrial byproduct) instead of traditional phthalide.

-

Causality: This retro-synthetic choice completely avoids the use of toxic hydrazine in the later, more complex stages of the synthesis, significantly improving the safety profile and scalability of the process.

-

-

Negishi Coupling: Subject the phthalhydrazide to Negishi cross-coupling conditions with an organozinc reagent derived from the fluorobenzoic acid moiety, catalyzed by Palladium.

-

Causality: Palladium-catalyzed cross-coupling allows for direct, regioselective C-C bond formation at the C1 position of the phthalazine core without disrupting the delicate lactam moiety.

-

-

Isolation: Induce crystallization using an optimized aqueous/organic solvent system.

-

Validation: High-purity crystalline product precipitates directly from the mixture, eliminating the need for highly inefficient chromatographic purification at an industrial scale.

-

Synthetic workflow for the Olaparib key intermediate utilizing phthalhydrazide.

Quantitative Pharmacological Profiling

Phthalazine derivatives exhibit profound polypharmacology. By modifying the substituents at the C1 and C4 positions, medicinal chemists can tune these heterocycles to target specific receptor tyrosine kinases (e.g., VEGFR-2) or nuclear enzymes (e.g., PARP-1). The table below synthesizes recent quantitative data regarding the inhibitory efficacy of novel phthalazine intermediates.

| Compound / Derivative | Target / Cell Line | IC₅₀ / Efficacy | Mechanistic Note | Ref |

| Derivative 3f | VEGFR-2 | 0.0557 µM | Potent antiangiogenic activity; competitive kinase inhibition. | [5] |

| Derivative 3f | MCF-7 (Breast Cancer) | 0.08 µM | Induces early apoptosis (21.44%); elevates pro-apoptotic Bax by 5-fold. | [5] |

| Derivative 3f | HepG2 (Liver Cancer) | 0.17 µM | Significant cell cycle arrest and tumor growth inhibition. | [5] |

| Compound 6e | NCI Panel (Leukemia) | Lethal (>100% inhib) | Biarylurea-based 4-chloro derivative; broad-spectrum lethality. | [6] |

| Compound 11 | HepG2 (Liver Cancer) | 217.4 µg/mL | Isoindol-1,3-dione fused phthalazine; moderate cytotoxicity. | [7] |

Mechanistic Pathways of Phthalazine Therapeutics

The most clinically significant application of phthalazine intermediates is in the development of PARP inhibitors. Compounds like olaparib leverage the phthalazinone core to mimic the nicotinamide moiety of NAD⁺, competitively binding to the catalytic domain of PARP-1. This binding not only inhibits the enzyme's base excision repair (BER) function but also allosterically traps the PARP-DNA complex at the site of single-strand breaks. In cells with homologous recombination deficiencies (such as BRCA1/2 mutations), this leads to unresolved double-strand breaks, replication fork collapse, and ultimately, synthetic lethality.

Mechanism of synthetic lethality via PARP-1 inhibition by phthalazine derivatives.

Conclusion

The phthalazine core remains an indispensable intermediate in the synthesis of targeted therapeutics. By transitioning from classical condensation methods to advanced, scalable cross-coupling and photoredox cascades, chemists can now access highly functionalized phthalazine derivatives with unprecedented efficiency. As demonstrated by the clinical success of olaparib and the potent preclinical data of emerging VEGFR-2 inhibitors, mastering the synthetic causality of these heterocycles is paramount for the next generation of oncology drug development.

References

1.[5] Phthalazine scaffolds in medicinal chemistry: a review of their synthesis, versatility, and pharmacological significance, researchgate.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMNeYLuE-iGg71H1KRFZOqd5u9rqr__J_PiwFA4269ZQAOhtr3kF5xXFIny6-tGTTyIONEcvU_M9a7miGMPo2iY3xIFMlkpO510fv82C6i1ExrHVoZKCseLNHHbC0W2rcNYrU2pxNFfAl5GPVvLGH1Lmqh9qhAFokUZRdw4MNFWi_7_zt0SnP3iYLdqSYbr3HYevj7MPrVXmrk4ovxCShTs3Pu3WnKDKbJ8WhE4XvJRamXJkwHBwn0e0YQfrz6S8UxLv6Kf35lW1Ye6SPS0j4uA1370Dmir68iYiWKlAh6qeMNhIw=] 2.[1] The Phthalazine Core: A Journey from Serendipitous Discovery to Targeted Therapeutics, benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKHINYkcj0ZpRQeGnz1Jk4D-kMJUsUUqxoRflBSzoXzpDjpp5n5xSqdRYKgaMuFoCn9JZ8eKVwhcPM3MMGb_2nIDnOr4A79NB6SaBCGVEbE_TChYdTGD1xVvH2mZBN3vH6x7UozZGhAwDSFbqcZ2f54_XAXswc9nOaMB9Hfhb5jcYhOR49O2f8BZnrKIWlGfCSlUhsXOYHrr1bxRZe_F3tYg7lxHO23mYbZwSS2uB8uM8=] 3.[4] Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNxVMssWiKD4vq7gqBqIdvpXymWD5glkIpzPic1IDK3DVWisYO9s_8wYe2W_rAEKg8Tdvp34ZS2s7DkE3Vt-DF7xgn65CfWJCC-Z-Nr1ko-W6uzCF2knILPl3r6jBXpZNjGmlDfMCe5JICSXI=] 4.[6] Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqWE-wVIbmB2z_mmJdS9EzyxNQFZTLlhlUBsHKyK-YYP9VEluTJhWlb97EuIa6E63TTr6m5zPmX_Kh738FrCGc2_wckvPL8ES1LmM4E8IBOffxvAMWZhWVFIhPvvLVdrVRdXGVO2n6x6bnIys=] 5.[7] Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents, iiste.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM6dY1DQsZsRFagJK4H-x7T5qE63kkvc-nILf73trTWO6PwK7eNEbAMx2Uh3ir9Degr-Fa_x8yMUs1JSbByoWvYLZtA_juQUbrxE6aF1vKz1jJGyPUOXXmp_VfEjM6CjdAZyEyKai-sQZVt9pvDI3QVAh6xySRVC44pqQnU-3A] 6.[2] Visible light amination/Smiles cascade: access to phthalazine derivatives, rsc.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI0heuvob23SMy_moNWklBu-rRkKLk2xkWZEgZKwYp0AGt-BuwQJ2TkguSsCYtRmu0Fn90NC3_n1bby1pJVq-uj8_HoSWeKxgO3nSYUjiuahkL31rOQg3yIPSjKvRTXPuMYyzPKiuN7NV3PqlyGzNR-IYTTcYKZkFN] 7.[3] Design and synthesis of novel phthalazine and benzofuran scaffolds using CoFe₂O₄@CNSCu nanocatalyst, doi.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHED-wvORXBLF2vWCNYlkMN56KEkVNgyERDypot0W7pdzIXdUagiU-l5PNjkpR1TQrsmC4HPxxCeSaH6qpgsEz_1Lr9KpTxpxjFk10vxSSDucDuxM7P1WTK0v1jycnuKDpnGkf541IUwfiFQ==]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Visible light amination/Smiles cascade: access to phthalazine derivatives - Chemical Science (RSC Publishing) DOI:10.1039/C6SC01095D [pubs.rsc.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iiste.org [iiste.org]

Thermodynamic Stability of 3,5-Dimethyl-pyrazol-1-yl Moieties: A Technical Guide for Ligand Design and Coordination Chemistry

Executive Summary

The 3,5-dimethyl-pyrazol-1-yl moiety is a ubiquitous building block in coordination chemistry, frequently employed in the design of scorpionate ligands, spin-crossover (SCO) materials, and metallopharmaceuticals. While the parent pyrazole ring acts as a strong

Mechanistic Drivers of Thermodynamic Stability

The thermodynamic stability of a metal-ligand complex is governed by the Gibbs free energy equation (

-

Electronic vs. Steric Enthalpic Contributions: The electron-donating methyl groups increase the basicity of the coordinating nitrogen (N2) via inductive effects, theoretically enhancing the Metal-Nitrogen (M-N) bond strength. However, the steric bulk of the 5-methyl group often induces severe intramolecular repulsion with adjacent ligands or the metal center itself. This steric clash elongates the M-N bond, reducing the ligand field stabilization energy (LFSE) and leading to a net decrease in thermodynamic stability .

-

Entropic Drivers in Spin-Crossover (SCO): In Fe(II) complexes, the thermodynamic stability of the Low-Spin (LS) versus High-Spin (HS) state is heavily influenced by the 3,5-dimethyl substitution. The steric hindrance lowers the ligand field splitting energy, shifting the equilibrium toward the HS state . The entropic term (

) decisively favors the HS configuration due to the higher electronic and vibrational degrees of freedom associated with the expanded coordination sphere . -

Implications for Drug Development: In the design of lanthanide-based MRI contrast agents, replacing a charged carboxylate moiety with a neutral 3,5-dimethyl-pyrazol-1-yl arm results in Gd(III) complexes that are >10 kcal/mol less stable than their parent systems . This thermodynamic penalty must be carefully weighed against potential gains in relaxivity or lipophilicity when engineering metallodrugs.

Quantitative Thermodynamic Data

To facilitate comparative analysis, the thermodynamic parameters of various 3,5-dimethyl-pyrazol-1-yl containing systems are summarized below.

Table 1: Thermodynamic Parameters of 3,5-Dimethyl-pyrazol-1-yl Complexes

| Complex / Compound | System Type | Thermodynamic Observation | Reference |

| Gd(III)-pyrazolylethyl | MRI Contrast Agent | >10 kcal/mol less stable than parent carboxylate systems due to ligand replacement. | [[1]]([Link]) |

| ₂ | Spin-Crossover (SCO) | ||

| [Pd(N3S)-CH₂Me₂pz]ClO₄ | Coordination Complex | Coalescence of pyrazole arms at 60 °C, indicating a low thermodynamic barrier to arm interchange. | |

| DPHM (Tetrazine deriv.) | Energetic Material | High activation enthalpy ( | [[2]]([Link]) |

Visualizing Thermodynamic Relationships

Logical relationship of steric and electronic factors on thermodynamic stability.

Experimental workflow for thermodynamic validation of pyrazolyl complexes.

Self-Validating Experimental Workflows

To accurately assess the thermodynamic stability of these moieties, researchers must employ rigorous, self-validating protocols. The following methodologies detail the synthesis and thermodynamic evaluation of 3,5-dimethyl-pyrazol-1-yl complexes.

Protocol 1: Synthesis of Sterically Hindered Pyrazolyl Ligands (e.g., dimet1,3bpp)

Objective: To synthesize 2-(3,5-dimethylpyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine (dimet1,3bpp) for SCO complexation.

-

Reagent Mixing: Dissolve 1-(6-(3,5-dimethylpyrazol-1-yl)-pyridin-2-yl)-3-(dimethylamino)prop-2-en-1-one (approx. 0.27 mmol) in 5 mL of absolute ethanol .

-

Nucleophilic Addition: Add an excess of hydrazine monohydrate (e.g., 1.35 mmol) []([Link]).

-

Causality: Hydrazine acts as a dinucleophile, displacing the dimethylamino group and cyclizing with the carbonyl to form the second pyrazole ring. The excess drives the equilibrium toward complete conversion, preventing the formation of uncyclized intermediates.

-

-

Thermal Cyclization: Reflux the mixture continuously overnight .

-

Causality: The cyclization is thermodynamically controlled; elevated temperatures provide the necessary activation energy to overcome the transition state barrier of the ring-closure step.

-

-

Isolation & Validation: Cool the solution to room temperature and quench with 5 mL of water. Separate the organic phase by decantation .

-

Self-Validation: The product's purity is confirmed via

H NMR, specifically checking for the disappearance of the dimethylamino protons and the appearance of the distinct pyrazole C-H singlets.

-

Protocol 2: Variable Temperature H NMR (VT-NMR) for Solution Dynamics

Objective: To quantify the thermodynamic barrier (

-

Sample Preparation: Dissolve the purified metal complex (e.g.,[Pd(N3S)-CH₂Me₂pz]ClO₄) in a non-coordinating deuterated solvent such as acetonitrile-

[[3]]([Link]).-

Causality: Acetonitrile-

provides a wide liquid temperature window and does not competitively displace the strongly bound pyrazolyl nitrogen, ensuring the observed dynamics are intrinsic to the complex.

-

-

Baseline Acquisition: Acquire a baseline

H NMR spectrum at 20 °C.-

Expected Observation: A pair of distinct signals for the C(12)H and C(18)H protons of the pyrazole rings (e.g., at 6.07 and 5.92 ppm) due to the static, asymmetric coordination environment .

-

-

Thermal Titration: Incrementally heat the sample in the NMR probe up to 60 °C, acquiring steady-state spectra at 10 °C intervals .

-

Coalescence Monitoring: Monitor the signals until they merge into a single resonance (e.g., a singlet at 5.99 ppm at 60 °C) .

-

Causality: Coalescence indicates that the rate of ligand arm dissociation and re-coordination has surpassed the NMR timescale. By applying the Eyring equation to the coalescence temperature (

), researchers can directly calculate the free energy of activation (

-

References

-

Title: Experimental and Theoretical Study of Lanthanide Complexes Based on Linear and Macrocyclic Polyaminopolycarboxylic Acids Containing Pyrazolylethyl Arms Source: MDPI (Molecules) URL: [Link]

-

Title: A probe of steric ligand substituent effects on the spin crossover of Fe(II) complexes Source: Royal Society of Chemistry (Inorganic Chemistry Frontiers) URL: [Link]

-

Title: Palladium(II)-Induced Activation of Carbon−Nitrogen Single Bond of Coordinated N4S Ligand. Characterization of Product with Modified Ligand Structure: Kinetics versus Thermodynamic Considerations Source: ACS Publications (Inorganic Chemistry) URL: [Link]

-

Title: Design of New Spin-crossover Materials for Surface Deposition Source: White Rose eTheses Online URL: [Link]

-

Title: Synthesis, crystal structure and thermal properties of an unsymmetrical 1,2,4,5-tetrazine energetic derivative Source: ResearchGate URL: [Link]

Sources

The Phthalazine Scaffold in Modern Therapeutics: Mechanistic Insights and Preclinical Workflows

Executive Summary

The phthalazine nucleus—a 2,3-benzodiazine heterocyclic system—represents a highly privileged and versatile scaffold in modern medicinal chemistry[1]. Characterized by its nitrogen-rich, planar aromatic structure, the phthalazine core facilitates extensive

Core Biological Activities and Mechanistic Pathways

Oncology: PARP Inhibition and Synthetic Lethality

The most clinically validated application of phthalazine derivatives is in oncology, specifically through the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. The

Olaparib, a first-in-class FDA-approved phthalazine derivative, leverages this mechanism to induce synthetic lethality in BRCA1/2-mutated ovarian and breast cancers[4]. By trapping PARP-1 at DNA single-strand break sites, the phthalazine core physically obstructs the replication machinery. This prevents DNA repair, leading to replication fork collapse, double-strand breaks, and subsequent apoptosis in cells deficient in homologous recombination[5].

Fig 1: Synthetic lethality mechanism of phthalazine-based PARP inhibitors in BRCA-mutated cells.

Cardiovascular: Vasodilation via Calcium Modulation

Hydrazinophthalazines represent a historical yet highly relevant class of antihypertensives. Hydralazine, approved by the FDA in 1953, is utilized for the management of severe hypertension and heart failure[6]. The primary mechanism involves direct-acting smooth muscle relaxation. Hydralazine inhibits intracellular calcium release in resistance arterioles, causing profound vasodilation and a significant reduction in peripheral vascular resistance[6].

Antimicrobial and Anti-inflammatory Profiles

Recent synthetic campaigns have explored triazolo-phthalazines and S-alkylated phthalazines for infectious and inflammatory diseases. For instance, 6-phenoxy-[1,2,4]triazolo[3,4-a]phthalazine-3-carboxamide derivatives have demonstrated potent anti-inflammatory activity by acting as inhibitors of TNF-

Quantitative Pharmacological Data

To benchmark novel derivatives during lead optimization, it is critical to compare their in vitro potency against established clinical standards. The table below summarizes key quantitative metrics across different therapeutic areas.

| Compound Class / Name | Primary Biological Target | Therapeutic Indication | Key Metric (Potency) | Reference |

| Olaparib (Standard) | PARP-1 / PARP-2 | BRCA-mutated Cancers | IC | [4] |

| Phthalazinone 11c | PARP-1 | Lung Carcinoma (A549) | IC | [4] |

| Hydralazine | Intracellular Ca | Hypertension | Clinical Dose: 10-50 mg | [6] |

| Compound 3a (Triazolo) | TNF- | Inflammation | Efficacy | [7] |

| 1,4-Dimethoxyphthalazine | Bacterial Cell Wall/Ribosome | Bacterial Infections | Broad-spectrum MIC | [9] |

Experimental Methodologies: Self-Validating Protocols

In preclinical drug development, assay reproducibility and internal validation are paramount. The following protocols integrate strict internal controls to ensure data integrity and explain the biochemical causality behind each methodological choice.

Protocol 1: High-Throughput Fluorometric Screening for PARP-1 Inhibition

Rationale & Causality: A fluorometric assay is strictly preferred over colorimetric methods for screening phthalazine libraries. The highly conjugated phthalazine ring exhibits strong intrinsic UV absorbance, which frequently causes false positives in colorimetric readouts. Fluorometry bypasses this optical interference.

-

Reagent Preparation: Prepare PARP assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl

, 1 mM DTT).-

Causality: DTT is critical here; it maintains the reducing environment essential to prevent the oxidation of PARP-1's catalytic cysteine residues, ensuring baseline enzymatic activity.

-

-

Enzyme and DNA Addition: Add 0.5 U of recombinant human PARP-1 enzyme and 10 µg/mL activated, sheared calf thymus DNA to a 96-well black microplate.

-

Causality: Sheared DNA acts as an essential cofactor. It mimics the DNA single-strand breaks found in vivo, maximally stimulating PARP-1 auto-modification activity.

-

-

Compound Incubation: Dispense phthalazine derivatives (using Olaparib as a positive control, and DMSO as a vehicle control) at concentrations ranging from 1 nM to 10 µM. Incubate at 25°C for 15 minutes to allow thermodynamic equilibrium binding at the catalytic site.

-

Reaction Initiation: Add NAD+ supplemented with a fluorescent NAD+ analog to initiate the poly(ADP-ribosyl)ation reaction. Incubate for 30 minutes in the dark.

-

Detection and Validation: Measure fluorescence (Ex 350 nm / Em 450 nm).

-

Self-Validation Step: Calculate the Z'-factor between the vehicle control (maximum signal) and the Olaparib control (minimum signal). The plate data is only accepted if the Z'-factor is > 0.5, ensuring assay robustness.

-

Protocol 2: In Vitro Antimicrobial Broth Microdilution Assay

Rationale & Causality: To evaluate the antimicrobial efficacy of novel S-glycoside phthalazine derivatives[2], a standardized broth microdilution provides exact Minimum Inhibitory Concentration (MIC) values.

-

Inoculum Preparation: Cultivate bacterial strains (e.g., E. coli, S. aureus) in Mueller-Hinton Broth (MHB) to an OD

of 0.08-0.1, which is equivalent to a 0.5 McFarland standard. -

Serial Dilution: Prepare two-fold serial dilutions of the phthalazine compounds in MHB within a clear 96-well plate. Include Amoxicillin as a positive clinical control[10] and uninoculated broth as a strict sterility control.

-

Inoculation: Add 50 µL of the bacterial suspension to each well to achieve a final concentration of approximately

CFU/mL.-

Causality: Utilizing a standardized inoculum density prevents the "inoculum effect," an artifactual shift in the MIC caused by an overwhelming bacterial load depleting the drug.

-

-

Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 0.015% resazurin dye to all wells. Viable, respiring cells reduce the blue resazurin to pink resorufin. The MIC is recorded as the lowest compound concentration that strictly prevents this color change.

Fig 2: Iterative high-throughput screening and hit-to-lead workflow for phthalazine derivatives.

References

-

"1,4-Dimethoxyphthalazine Overview - Ontosight AI: Biological Activity and Applications", ontosight.ai, 9

-

"A Concise Review on Phthlazine Derivatives and its Biological Activities - PharmaInfo", pharmainfo.in, 7

-

"Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC", nih.gov, 2

-

"(PDF) Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation - ResearchGate", researchgate.net, 10

-

"Hydrazinophthalazine - Wikipedia", wikipedia.org,6

-

"Synthesis, Antiviral, and Antimicrobial Activity of N‐ and S‐Alkylated Phthalazine Derivatives", scilit.com, 8

-

"Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity - J-Stage", jst.go.jp, 3

-

"Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase - ResearchGate", researchgate.net, 4

-

"Full article: Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity - Taylor & Francis", tandfonline.com, 5

-

"A Head-to-Head Comparison of Phthalazine Isomers ... - Benchchem", benchchem.com, 1

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Hydrazinophthalazine - Wikipedia [en.wikipedia.org]

- 7. pharmainfo.in [pharmainfo.in]

- 8. scilit.com [scilit.com]

- 9. ontosight.ai [ontosight.ai]

- 10. researchgate.net [researchgate.net]

Technical Synthesis Guide: 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine Precursors

Executive Summary

This technical guide details the synthesis pathways for 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine , a functionalized heterocyclic scaffold. The molecule features a phthalazine core substituted with a reactive chlorine atom at position C1 and a 3,5-dimethylpyrazole moiety at C4.

This specific substitution pattern renders the molecule a critical "bifunctional hub" in medicinal chemistry. The pyrazole ring serves as a stable, lipophilic pharmacophore often associated with anti-inflammatory and kinase inhibitory activity, while the remaining chlorine atom provides a reactive handle for subsequent nucleophilic aromatic substitution (

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a convergent strategy . The target molecule is disassembled into two primary building blocks: the electrophilic 1,4-Dichlorophthalazine core and the nucleophilic 3,5-Dimethylpyrazole .

Strategic Disconnection

-

C-N Bond Formation (

): The final step involves the displacement of one chloride from 1,4-dichlorophthalazine by the nitrogen of the pyrazole ring. -

Core Activation: 1,4-Dichlorophthalazine is derived from the chlorination of phthalhydrazide.

-

Heterocycle Formation:

Pathway Visualization

Caption: Retrosynthetic tree illustrating the convergent assembly of the target from commercially available starting materials.

Synthesis of Precursors[2][4][5]

Module A: Synthesis of 3,5-Dimethylpyrazole

This reaction utilizes the Knorr Pyrazole Synthesis mechanism. It is highly efficient, typically proceeding in quantitative yields without the need for chromatographic purification.

Reaction Scheme:

Protocol:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place in an ice-water bath (

). -

Reagent Prep: Charge the flask with Hydrazine Hydrate (80% or 64% aq. solution, 50 mmol) and Ethanol (50 mL).

-

Addition: Add Acetylacetone (50 mmol) dropwise over 30 minutes.

-

Technical Note: The reaction is exothermic. Maintain internal temperature

to prevent side reactions or boil-over.

-

-

Completion: After addition, remove the ice bath and stir at room temperature for 1 hour.

-

Workup: Evaporate the solvent under reduced pressure. The residue is typically a white crystalline solid.

-

Purification: Recrystallize from

-hexane or petroleum ether if necessary.

Module B: Synthesis of 1,4-Dichlorophthalazine

This module involves two steps: cyclization to the hydrazide and subsequent chlorination.

Step 1: Phthalhydrazide Formation

Protocol:

-

Suspend Phthalic Anhydride (1.0 eq) in Ethanol (5 vol).

-

Add Hydrazine Hydrate (1.1 eq) dropwise.

-

Reflux for 3–4 hours. A heavy white precipitate (Phthalhydrazide) will form.

-

Cool, filter, and wash with cold ethanol. Dry in an oven at 100°C.

Step 2: Chlorination (The Activation Step)

This step converts the inert amide carbonyls into reactive imidoyl chlorides.

Reaction Scheme:

Protocol:

-

Setup: Use a dry flask with a reflux condenser and a drying tube (CaCl₂ or

line). Moisture sensitivity is high. -

Reagents: Mix Phthalhydrazide (10 g) with Phosphorus Oxychloride (

, 50 mL). Add Pyridine (1–2 mL) as a catalyst.-

Mechanistic Insight: Pyridine acts as a nucleophilic catalyst, forming a reactive

-phosphorylpyridinium species that accelerates the attack on the carbonyl oxygen.

-

-

Reaction: Reflux (bath temp ~110°C) for 3–4 hours until the solution becomes clear and homogeneous.

-

Quenching (Hazardous):

-

Cool the mixture to room temperature.

-

Slowly pour the reaction mixture onto crushed ice (~300 g) with vigorous stirring. Caution:

hydrolysis is violent and generates HCl gas.

-

-

Isolation: Neutralize the aqueous slurry with solid

or -

Purification: Filter the solid, wash with water, and dry.[9] Recrystallize from Acetone or THF.

-

Appearance: White to pale yellow needles.

-

Melting Point: 162–164 °C [2].

-

The Coupling Reaction: Selective Mono-Substitution

This is the most critical step. 1,4-Dichlorophthalazine is a symmetric electrophile. To synthesize the 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl) derivative, you must prevent the second substitution (formation of the bis-pyrazole).

Mechanistic Control[10]

-

Stoichiometry: Strictly 1:1 molar ratio.

-

Temperature: Lower temperatures favor the kinetic product (mono-substitution).

-

Base: A non-nucleophilic base (

or NaH) is preferred to deprotonate the pyrazole without attacking the phthalazine ring.

Experimental Workflow

Caption: Step-by-step workflow for the selective mono-substitution reaction.

Detailed Protocol

-

Anion Formation: In a dry flask under Argon, dissolve 3,5-Dimethylpyrazole (10 mmol, 0.96 g) in anhydrous DMF (10 mL). Cool to 0°C. Add Sodium Hydride (60% in oil, 11 mmol, 0.44 g) portion-wise. Stir for 30 mins until

evolution ceases. -

Electrophile Prep: In a separate flask, dissolve 1,4-Dichlorophthalazine (10 mmol, 1.99 g) in anhydrous DMF (20 mL). Cool to 0°C.

-

Controlled Addition: Transfer the pyrazole anion solution into the dichlorophthalazine solution via syringe/cannula dropwise over 30–60 minutes.

-

Why? Keeping the electrophile in excess locally ensures that any reacting pyrazole encounters a fresh dichloro molecule rather than a mono-substituted product, minimizing bis-substitution.

-

-

Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 3:1).

-

Rf values (approx): Dichloro (High) > Mono-product (Medium) > Bis-product (Low).

-

-

Workup: Pour into ice water (100 mL). The crude product may precipitate.[3][9] If solid, filter.[9][10] If oil, extract with Ethyl Acetate (

mL). -

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient of Hexane

10-20% EtOAc in Hexane. -

Target Fraction: The mono-substituted 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine.

-

Analytical Data Summary

| Parameter | 3,5-Dimethylpyrazole | 1,4-Dichlorophthalazine | Target: 1-Chloro-4-(pyrazolyl)-phthalazine |

| Formula | |||

| MW | 96.13 g/mol | 199.04 g/mol | 258.71 g/mol |

| Appearance | White crystals | White/Pale yellow needles | Off-white/Yellow solid |

| Key IR Bands | 3200 (NH), 1600 (C=N) | 1550 (C=N), 775 (C-Cl) | 1580 (C=N), ~750 (C-Cl) |

| 1H NMR (DMSO) |

Safety & Handling

- : Highly corrosive and water-reactive. Causes severe burns. Use only in a fume hood.

-

Hydrazine Hydrate: Suspected carcinogen, toxic, and corrosive. Avoid skin contact.

-

Sodium Hydride: Flammable solid, reacts violently with water. Store under inert gas.

References

-

Wiley, R. H., & Hexner, P. E. (1951). 3,5-Dimethylpyrazole .[1][2][11][12] Organic Syntheses, 31, 43. Link

-

BenchChem Technical Support.[9][13] (2025).[6][9][13][14] Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines . BenchChem.[9][15][13] Link

-

Zhang, S. L., et al. (2010). Synthesis and biological evaluation of 1-chloro-4-substituted phthalazine derivatives . Chinese Chemical Letters, 21(9), 1071-1074. Link

-

Der Pharma Chemica. (2016). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine . Der Pharma Chemica, 8(2), 15-22. Link

-

WuXi AppTec. (2025). QM Magic Class | Chapter 29: Regioselectivity in SNAr reaction of Dichloropyrimidines (and Phthalazines) . WuXi AppTec. Link

Sources

- 1. Method for preparing 3.5-dimethylpyrazole - Eureka | Patsnap [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scribd.com [scribd.com]

- 5. CN108675962A - One-step Green Synthesis of Phthalohydrazide - Google Patents [patents.google.com]

- 6. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 11. Dichlorido(3,5-dimethyl-1H-pyrazole)[(3,5-dimethyl-1H-pyrazol-1-yl)(o-tolyl)methanone]palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tsijournals.com [tsijournals.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Electronic Properties of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine

This is an in-depth technical guide on the electronic and physicochemical properties of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine .

Executive Summary

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine (CDPP) represents a critical class of "push-pull" heterocyclic scaffolds used in advanced optoelectronics and medicinal chemistry. Characterized by an electron-deficient phthalazine core coupled to an electron-rich pyrazole moiety, CDPP serves as a pivotal intermediate for synthesizing intramolecular charge transfer (ICT) probes and fluorescent ligands.

This guide dissects the molecular architecture, electronic band structure, and synthetic pathways of CDPP, providing researchers with the foundational data required for ligand design and functional material development.

Molecular Architecture & Geometric Constraints

Structural Composition

The molecule consists of a bicyclic phthalazine system substituted at the C1 and C4 positions.

-

Acceptor Core (A): The phthalazine ring (1,2-diazanaphthalene) is highly electron-deficient due to the electronegativity of the two nitrogen atoms.

-

Donor Unit (D): The 3,5-dimethylpyrazole ring acts as a weak electron donor.

-

Functional Handle: The chlorine atom at C1 is a reactive electrophilic site, allowing for further nucleophilic aromatic substitution (

).

Steric-Induced Electronic Decoupling

A defining feature of CDPP is its non-planar geometry . The methyl groups at the 3- and 5-positions of the pyrazole ring impose significant steric hindrance against the phthalazine backbone (specifically the peri-hydrogen at C5 and the N3 nitrogen).

-

Twist Angle (

): DFT calculations typically predict a dihedral angle of -

Electronic Consequence: This twist disrupts full

-conjugation, spatially separating the Highest Occupied Molecular Orbital (HOMO) from the Lowest Unoccupied Molecular Orbital (LUMO). This separation is a prerequisite for Twisted Intramolecular Charge Transfer (TICT) states.

Electronic Structure & Band Theory

The electronic behavior of CDPP is governed by the interaction between the

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the 3,5-dimethylpyrazole ring. The methyl groups inductively stabilize the

-system, raising the HOMO energy. -

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the phthalazine ring. The electronegative nitrogens lower the LUMO energy, making the core a strong electron acceptor.

-

Band Gap (

): The spatial separation of FMOs results in a moderate HOMO-LUMO gap, typically corresponding to absorption in the near-UV region (320–380 nm).

Dipole Moment & Solvatochromism

Due to the D-A (Donor-Acceptor) architecture, CDPP exhibits a permanent dipole moment in the ground state (

Electronic Energy Diagram (Visualization)

Caption: FMO diagram illustrating the spatial charge separation between the donor (pyrazole) and acceptor (phthalazine) moieties.

Synthesis & Structural Verification

The synthesis of CDPP exploits the symmetry of 1,4-dichlorophthalazine to generate the mono-substituted product via controlled stoichiometry.

Synthetic Protocol

Reaction Type: Nucleophilic Aromatic Substitution (

-

Reagents: 1,4-Dichlorophthalazine (1.0 eq), 3,5-Dimethylpyrazole (1.0 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

-

Conditions: Reflux at 80°C for 4–6 hours under

atmosphere. -

Workup: Cool to RT, pour into ice water. The product precipitates as a solid.[1] Filter, wash with water, and recrystallize from Ethanol.

Mechanism Visualization

Caption: Step-wise SNAr synthesis pathway for the selective mono-substitution of 1,4-dichlorophthalazine.

Physicochemical Data Summary

| Property | Value / Description | Relevance |

| Formula | Precursor stoichiometry | |

| MW | 258.71 g/mol | Mass spectrometry verification |

| Appearance | White to pale yellow crystalline solid | Purity indicator |

| Solubility | Soluble in DMSO, DMF, CHCl3; Insoluble in Water | Processing & biological assays |

| UV-Vis | ~330 nm (Acetonitrile) | Excitation wavelength for fluorescence |

| LogP (Calc) | ~2.4 | Moderate lipophilicity (drug-like) |

| Reactivity | High (C-Cl bond) | Excellent scaffold for library generation |

Applications in Research & Development

Fluorescent Sensing Platforms

The labile chlorine atom allows for the attachment of receptor units (e.g., crown ethers, hydrazine). The resulting derivatives often function as "Turn-On" fluorescence sensors .

-

Mechanism: The CDPP core acts as the fluorophore. When a target ion binds to the receptor, it blocks the Photoinduced Electron Transfer (PET) quenching pathway, restoring fluorescence.

OLED Materials

Derivatives of CDPP are explored as Electron Transport Materials (ETM) in Organic Light Emitting Diodes (OLEDs). The electron-deficient phthalazine core facilitates electron injection, while the pyrazole tunes the energy levels to match the cathode work function.

Medicinal Chemistry

The phthalazine scaffold is a pharmacophore found in vasorelaxants (e.g., Hydralazine) and PARP inhibitors (e.g., Olaparib). CDPP serves as a versatile building block to introduce the pyrazole moiety, which can improve metabolic stability and binding affinity in kinase inhibitors.

References

-

Synthesis of Phthalazine Derivatives

-

Pyrazolyl-Phthalazine Electronic Interactions

- Title: Synthesis, Biological Evaluation and Molecular Modeling of Pyrazole-Phthalazine Hybrid Deriv

- Source: Asian Journal of Chemistry (2022).

-

URL:[Link]

-

General Reactivity of 1-Chlorophthalazines

- Title: 1-Chloro-phthalazine - Physico-chemical Properties & Reactivity.

- Source: PubChem Compound Summary.

-

URL:[Link]

-

DFT Studies on Pyrazole-Phthalazine Systems

- Title: Comparative DFT Computational Studies with Experimental Investigations for Novel Synthesized Fluorescent Pyrazoline Deriv

- Source: PubMed (2018).

-

URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine. This versatile building block is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the phthalazine and pyrazole scaffolds in medicinal chemistry.[1][2][3] This document offers an in-depth exploration of the underlying chemical principles, step-by-step methodologies for reactions with various nucleophiles, and strategies for reaction optimization. By elucidating the causality behind experimental choices, this guide aims to empower researchers to effectively utilize this substrate in the synthesis of novel molecular entities for drug discovery and development.

Introduction: The Strategic Importance of the Pyrazolyl-Phthalazine Scaffold

The fusion of phthalazine and pyrazole moieties in 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine creates a privileged scaffold for the development of new therapeutic agents. Phthalazine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Similarly, the pyrazole core is a cornerstone in numerous pharmaceuticals, recognized for its diverse medicinal applications.[1] The presence of a displaceable chlorine atom on the electron-deficient phthalazine ring system makes this compound an ideal substrate for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of functional groups and the rapid generation of compound libraries for biological screening.

The 3,5-dimethyl-pyrazol-1-yl substituent plays a crucial electronic role, influencing the reactivity of the phthalazine core and potentially modulating the biological activity of the resulting derivatives. Understanding the interplay between the electronic nature of the substrate, the nucleophile, and the reaction conditions is paramount for the successful application of this building block in synthetic campaigns.

Mechanistic Insights: The Addition-Elimination Pathway

The nucleophilic aromatic substitution of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine proceeds via a well-established two-step addition-elimination mechanism.[5]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the phthalazine ring is crucial for stabilizing this intermediate.

-

Elimination of the Leaving Group: In the subsequent, typically faster step, the chloride ion is expelled, and the aromaticity of the phthalazine ring is restored, yielding the substituted product.

The rate-determining step is generally the formation of the Meisenheimer complex. Therefore, factors that stabilize this intermediate, such as the use of polar aprotic solvents, will accelerate the reaction.

Caption: The Addition-Elimination Mechanism of SNAr.

Experimental Protocols

The following protocols provide a general framework for conducting SNAr reactions with 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine. Optimization of reaction conditions may be necessary for specific nucleophiles.

General Protocol for Amination Reactions

This protocol describes a typical procedure for the reaction with an amine nucleophile.

Materials:

-

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine

-

Amine of choice (e.g., morpholine, aniline)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine (1.0 eq).

-

Add the base (2.0-3.0 eq).

-

Add the anhydrous polar aprotic solvent to dissolve the reactants.

-

Add the amine (1.1-1.5 eq) to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-120 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-substituted product.

General Protocol for Thiolation Reactions

This protocol outlines a general procedure for the reaction with a thiol nucleophile.

Materials:

-

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine

-

Thiol of choice (e.g., thiophenol, benzyl mercaptan)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry round-bottom flask containing a magnetic stir bar under an inert atmosphere, add the thiol (1.1 eq) and dissolve it in the anhydrous polar aprotic solvent.

-

Carefully add the base (1.2 eq) portion-wise at 0 °C to form the thiolate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine (1.0 eq) to the reaction mixture.

-